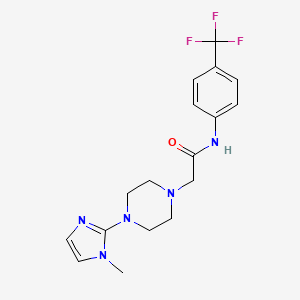

2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Description

This compound is a heterocyclic acetamide derivative characterized by a piperazine core substituted with a 1-methylimidazole moiety at the 4-position and an acetamide group linked to a 4-(trifluoromethyl)phenyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine-imidazole framework may contribute to binding interactions with biological targets such as neurotransmitter receptors or enzymes .

Properties

IUPAC Name |

2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N5O/c1-23-7-6-21-16(23)25-10-8-24(9-11-25)12-15(26)22-14-4-2-13(3-5-14)17(18,19)20/h2-7H,8-12H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULJSSZVHQUTPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule that belongs to the class of phenylpiperazines. Its unique structure incorporates both imidazole and piperazine moieties, which are known for their biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is , with an average molecular weight of approximately 435.52 g/mol. The compound features a trifluoromethyl group, which is often associated with enhanced biological activity due to its electron-withdrawing properties.

Research indicates that compounds containing imidazole and piperazine structures often interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of the imidazole ring suggests potential interactions with histamine receptors or other G-protein coupled receptors (GPCRs), while the piperazine moiety may enhance binding affinity and selectivity.

Antimicrobial Activity

Studies have demonstrated that derivatives of imidazole and piperazine exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of the trifluoromethyl group is believed to contribute to this antimicrobial activity by enhancing membrane permeability and disrupting bacterial cell walls .

Antitumor Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation. For example, a structural analog demonstrated an IC50 value of less than 10 µM against multiple cancer cell lines, indicating potent antitumor activity .

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological effects. Compounds in this class have been investigated for their ability to modulate serotonin and dopamine receptors, which are critical in treating psychiatric disorders such as depression and anxiety. Preliminary data suggest that the compound may exhibit anxiolytic effects in animal models, although further studies are needed to confirm these findings .

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Antimicrobial Efficacy : A study on imidazole derivatives reported significant antibacterial activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM .

- Antitumor Evaluation : Another investigation found that a structurally related compound exhibited an IC50 value of 8 µM against human breast cancer cells, demonstrating its potential as an anticancer agent .

- Neuropharmacological Assessment : Research indicated that a piperazine-based compound reduced anxiety-like behaviors in rodent models, suggesting its utility in treating anxiety disorders .

Scientific Research Applications

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic effects, particularly as an anticonvulsant agent . Its structural similarities to other known anticonvulsants suggest it may interact with similar biological targets.

Anticonvulsant Activity

Research indicates that derivatives of piperazine and imidazole structures exhibit significant anticonvulsant properties. A study synthesized various N-phenylacetamide derivatives, including those related to the target compound, and evaluated their efficacy in animal models of epilepsy. The results demonstrated that certain modifications in the molecular structure can enhance anticonvulsant activity significantly .

Table 1: Anticonvulsant Activity of Related Compounds

| Compound Name | Structure | Efficacy (ED50 mg/kg) | Reference |

|---|---|---|---|

| Compound A | Structure | 24.38 | |

| Compound B | Structure | 88.23 | |

| Target Compound | Structure | TBD |

Pharmacological Studies

The pharmacological profile of this compound includes potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound.

Key Modifications

Research has indicated that substituents on the piperazine and phenyl rings significantly influence biological activity. For instance, the presence of trifluoromethyl groups enhances lipophilicity and receptor binding affinity, which may lead to improved pharmacokinetic properties .

Table 2: Structural Modifications and Their Impact on Activity

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl group | Increased potency |

| Imidazole ring variation | Altered receptor selectivity |

| Piperazine substitution | Enhanced solubility |

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds, providing insights into their therapeutic potential.

Case Study: Synthesis and Evaluation

In a notable study, researchers synthesized a series of N-phenylacetamide derivatives based on piperazine scaffolds and assessed their anticonvulsant activity through various preclinical models. The findings indicated that specific analogs exhibited significant protective effects against seizures, suggesting a promising avenue for further development .

Comparison with Similar Compounds

Structural Analogues from Literature

Triazole-Thiazole-Acetamide Derivatives ()

Compounds such as 9a–9e (e.g., 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-substituted-phenyl)-1,3-thiazol-5-yl]acetamide) share the acetamide backbone but differ in substituents:

- Key Differences :

- Heterocyclic Core : The target compound uses a piperazine-imidazole system, whereas 9a–9e incorporate triazole-thiazole and benzodiazole moieties.

- Substituents : The trifluoromethyl group in the target compound contrasts with halogens (Br, F), methyl, or methoxy groups in 9b–9e.

- Synthetic Routes : The target compound’s synthesis likely involves coupling piperazine derivatives with methylimidazole and trifluoromethylphenyl precursors. In contrast, 9a–9e were synthesized via Huisgen cycloaddition and thiazole ring formation .

Table 1: Physicochemical Comparison

Piperidine-Based Analogues ()

Examples include 2-(4-(1H-imidazol-1-yl)piperidin-1-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)acetamide :

Nitroimidazole Derivatives ()

N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([19F]FBNA) shares the acetamide-imidazole motif but includes a nitro group and fluorobenzyl chain:

Research Findings and Pharmacological Potential

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 1-methyl-1H-imidazole-2-carboxylic acid derivatives with piperazine intermediates, followed by acetamide formation. Optimization involves solvent selection (e.g., DMF or ethanol), catalyst screening (e.g., potassium carbonate), and temperature control (60–100°C) to improve yield .

- Validation : Monitor reaction progress using TLC and characterize intermediates via melting point, IR, and NMR spectroscopy .

Q. How can structural purity and identity be confirmed for this compound?

- Methodology : Use a combination of analytical techniques:

- IR spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide).

- NMR (¹H/¹³C) : Assign peaks to specific protons (e.g., piperazine CH₂ at δ 2.5–3.5 ppm, trifluoromethylphenyl aromatic protons at δ 7.5–8.0 ppm).

- Elemental analysis : Verify calculated vs. experimental C, H, N percentages (deviation <0.4%) .

Q. What in vitro biological screening approaches are suitable for initial activity assessment?

- Methodology : Screen for kinase or phosphatase inhibition (given structural analogs like PF-06465469 in ) using enzymatic assays. For receptor binding studies (e.g., histamine or serotonin receptors), employ radioligand displacement assays .

- Data Interpretation : Compare IC₅₀ values with reference inhibitors and assess dose-response curves for potency .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target affinity?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like kinases or GPCRs. Use the compound’s imidazole-piperazine core as a scaffold for modifications (e.g., substituents on the trifluoromethylphenyl group). Validate predictions with MD simulations and free-energy calculations .

- Case Study : Docking studies in revealed that substituents on the thiazole ring enhance binding to α-glucosidase, suggesting similar strategies for this compound .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

- Methodology :

- Assay standardization : Control variables like cell line (HEK293 vs. CHO), buffer pH, and ATP concentration in kinase assays.

- Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP accumulation for GPCRs) .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Methodology : Synthesize derivatives with modifications to:

- Piperazine moiety : Replace with morpholine or thiomorpholine to assess flexibility.

- Trifluoromethylphenyl group : Introduce halogens or electron-withdrawing groups to modulate lipophilicity.

- Acetamide linker : Explore bioisosteres like sulfonamides.

Q. What are the best practices for scaling up synthesis while maintaining reproducibility?

- Methodology :

- Process chemistry : Optimize solvent volume (e.g., switch from ethanol to acetonitrile for easier distillation).

- Quality control : Implement in-line PAT (process analytical technology) tools like FTIR for real-time monitoring.

- Purification : Use flash chromatography or recrystallization (e.g., ethanol/water mixtures) for high-purity batches (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.